![molecular formula C8H4Cl2N2 B567999 1,6-Dichloro-2,7-naphthyridine CAS No. 1335053-95-6](/img/structure/B567999.png)
1,6-Dichloro-2,7-naphthyridine
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Overview
Description
1,6-Dichloro-2,7-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2. It has a molecular weight of 199.04 . It is a solid substance and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular structure of 1,6-Dichloro-2,7-naphthyridine consists of a naphthyridine core with two chlorine atoms attached at the 1 and 6 positions . The InChI code for this compound is 1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including 1,6-Dichloro-2,7-naphthyridine, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also been found to have anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV.
Antimicrobial Activity
1,6-Naphthyridines have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Properties
These compounds have been found to have analgesic properties , indicating their potential use in pain management.
Anti-inflammatory Activity
1,6-Naphthyridines have shown anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory conditions.
Antioxidant Activity
These compounds have demonstrated antioxidant activity , which could make them useful in combating oxidative stress in the body.
Electronic and Catalytic Properties
1,6-Naphthyridines have been reported to have electronic and catalytic properties . While these properties have not yet resulted in any practical applications, they open up potential areas of research and development.
Other Biological Activities
In addition to the above, 1,6-Naphthyridines have been found to have a variety of other biological activities . These include anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Safety and Hazards
The safety information for 1,6-Dichloro-2,7-naphthyridine indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
1,6-Dichloro-2,7-naphthyridine is a pharmacologically active compound with a wide range of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells.
Mode of Action
The compound interacts with its targets by binding to the active site of the c-Met kinase, thereby inhibiting its activity . This interaction leads to a decrease in the kinase’s ability to phosphorylate other proteins, which in turn disrupts the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase by 1,6-Dichloro-2,7-naphthyridine affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival . By inhibiting these pathways, the compound prevents the proliferation of cancer cells and induces apoptosis, or programmed cell death .
Result of Action
The primary result of the action of 1,6-Dichloro-2,7-naphthyridine is the inhibition of cancer cell growth and survival . By disrupting crucial biochemical pathways and inhibiting the activity of c-Met kinase, the compound induces apoptosis in cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis .
properties
IUPAC Name |
1,6-dichloro-2,7-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRMNQJZVJVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichloro-2,7-naphthyridine |
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